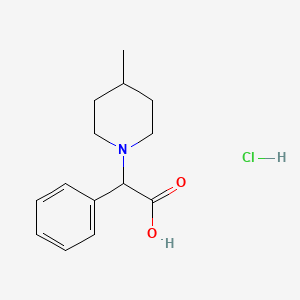

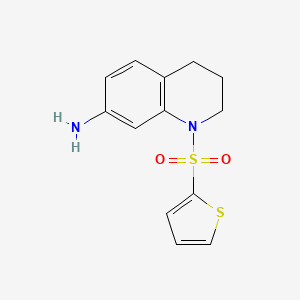

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

Overview

Description

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

A study explored the contributions of pharmacophoric groups, including arylalkyl substituents exemplified in antipsychotic agents, to the potency and selectivity of synthesized agents at D2-like receptors. The findings suggest that the composite structure of these molecules, rather than specific effects of arylalkyl moieties, is responsible for their selectivity and potency at these receptors (Sikazwe et al., 2009).

DNA Minor Groove Binders

Another research focuses on the synthetic dye Hoechst 33258, a derivative that binds strongly to the minor groove of double-stranded B-DNA, highlighting its use as a fluorescent DNA stain in cell biology, as well as its potential in rational drug design due to its structure and binding specificity (Issar & Kakkar, 2013).

Advanced Oxidation Processes for Environmental Remediation

Research into advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment, such as acetaminophen, reveals insights into degradation pathways, by-products, and biotoxicity. This study provides a comprehensive overview of AOPs' efficacy in reducing environmental pollutants (Qutob et al., 2022).

Pro-cognitive Effects of Angiotensin IV

A review posits that the pro-cognitive effects of angiotensin IV peptides may be mediated by dopamine (DA), enhancing memory in a brain region-specific manner dependent on local DA receptor subpopulations. This suggests a potential for these peptides in treating cognitive disorders (Braszko, 2010).

Pharmacokinetics and Pharmacodynamics of Bilastine

A review on Bilastine, an antihistamine, details its chemical properties, analytical methods for estimation, and pharmacodynamics. The review underscores the importance of novel, effective analytical methodologies for routine quality control and pharmacological studies (Sharma et al., 2021).

Organic Acids in Acidizing Operations

Organic acids are explored as alternatives to hydrochloric acid in acidizing operations for carbonate and sandstone formations, highlighting their application potential in the oil and gas industry due to their less corrosive nature and effectiveness in formation damage removal (Alhamad et al., 2020).

properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11-7-9-15(10-8-11)13(14(16)17)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMVLWWUPAGSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)